molecular formula ClC6H4NO2<br>C6H4ClNO2 B092001 1-Chloro-3-nitrobenzene CAS No. 121-73-3

1-Chloro-3-nitrobenzene

Cat. No.: B092001
CAS No.: 121-73-3
M. Wt: 157.55 g/mol
InChI Key: KMAQZIILEGKYQZ-UHFFFAOYSA-N
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Description

1-Chloro-3-nitrobenzene (CAS No. 121-73-3), also known as meta-chloronitrobenzene (m-CNB), is a chlorinated nitroaromatic compound with the molecular formula C₆H₄ClNO₂ and a molecular weight of 157.55 g/mol . It is characterized by a benzene ring substituted with a chlorine atom at position 1 and a nitro group (-NO₂) at position 3. The compound exists as a white to yellow crystalline solid or liquid with a melting point range of 44.0–48.0°C and a density of 1.534 g/mL . It is sparingly soluble in water but dissolves readily in organic solvents like methanol and benzene .

m-CNB is primarily used as an intermediate in synthesizing dyes, pharmaceuticals, and agrochemicals. Recent studies highlight its role in preparing aromatic azo compounds using gold nanoparticle catalysts and as a surrogate standard in environmental remediation studies .

Preparation Methods

Direct Chlorination of Nitrobenzene

Reaction Mechanism and Conditions

The nitro group (-NO₂) is a strong meta-directing, deactivating group. Chlorination of nitrobenzene under electrophilic conditions typically occurs at the meta position relative to the nitro group. The reaction employs chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), at elevated temperatures (50–100°C) .

Nitrobenzene+Cl2FeCl3,Δ1-Chloro-3-nitrobenzene+HCl\text{Nitrobenzene} + \text{Cl}2 \xrightarrow{\text{FeCl}3, \Delta} \text{this compound} + \text{HCl}

The deactivating nature of the nitro group necessitates harsh conditions, often resulting in moderate yields (60–70%) due to competing side reactions, such as polysubstitution or ring degradation .

Optimization Challenges

  • Catalyst Loading : Excess FeCl₃ may accelerate decomposition of nitrobenzene.

  • Temperature Control : Temperatures above 100°C risk forming dichloro byproducts.

  • Selectivity : Minor ortho/para isomers (≤5%) require chromatographic separation .

Nitration of Chlorobenzene

Industrial Feasibility

  • Separation Costs : Distillation or crystallization to isolate meta isomers is economically unviable.

  • Yield Limitations : Low meta selectivity renders this method unsuitable for large-scale production .

Alternative Synthetic Routes

Diazonium Salt Intermediates

A multi-step approach involves:

  • Nitration of benzene to nitrobenzene.

  • Reduction of nitrobenzene to aniline.

  • Diazotization to form benzenediazonium chloride.

  • Sandmeyer reaction substituting the diazo group with chlorine.

NitrobenzeneSn/HClAnilineNaNO2/HClDiazonium saltCuClChlorobenzene\text{Nitrobenzene} \xrightarrow{\text{Sn/HCl}} \text{Aniline} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{CuCl}} \text{Chlorobenzene}

Subsequent nitration of chlorobenzene faces the same selectivity issues as Section 2.1, but this method allows sequential functionalization .

Directed Ortho-Metalation (DoM)

Using a removable directing group (e.g., sulfonic acid), meta-substitution can be achieved:

  • Sulfonation of benzene to block the para position.

  • Nitration to introduce nitro at the meta position.

  • Desulfonation and chlorination.

This method offers higher meta selectivity but involves additional steps and lower overall yields (40–50%) .

Comparative Analysis of Methods

MethodYield (%)Selectivity (meta:ortho:para)Cost EfficiencyScalability
Direct Chlorination60–7095:3:2ModerateHigh
Nitration of Chlorobenzene<10:35:65LowLow
Diazonium Salt Route40–5070:15:15HighModerate
Directed Metalation40–5090:5:5Very HighLow

Industrial Production Considerations

Catalyst Recycling

FeCl₃ recovery systems mitigate environmental impact and reduce costs in direct chlorination .

Emerging Technologies

Photocatalytic Chlorination

Recent studies explore UV-light-mediated chlorination using TiO₂ catalysts, achieving 75% meta selectivity at 80°C. This method reduces FeCl₃ usage by 50% but remains experimental .

Biocatalytic Approaches

Genetically modified enzymes (e.g., cytochrome P450) show promise for regioselective chlorination under mild conditions, though yields are currently <30% .

Chemical Reactions Analysis

Reduction Reactions

1-Chloro-3-nitrobenzene undergoes selective reduction of the nitro group while retaining the chlorine substituent. The Bechamp reduction with iron (Fe) and hydrochloric acid (HCl) converts it to 3-chloroaniline:

C6H4ClNO2+3Fe+6HClC6H4ClNH2+3FeCl2+2H2O\text{C}_6\text{H}_4\text{ClNO}_2+3\,\text{Fe}+6\,\text{HCl}\rightarrow \text{C}_6\text{H}_4\text{ClNH}_2+3\,\text{FeCl}_2+2\,\text{H}_2\text{O}

This reaction proceeds via intermediate nitroso and hydroxylamine stages, with the nitro group reduced to an amine .

Electrophilic Aromatic Substitution

  • Nitration : Forms polynitro derivatives under strong nitrating conditions.

  • Sulfonation : Yields sulfonic acid derivatives at elevated temperatures .

Ion Clustering in Gas Phase

Studies using pulsed high-pressure mass spectrometry (PHPMS) reveal clustering reactions with bromide ions (Br^-). The thermodynamic parameters for the reaction:

Br+C6H4ClNO2(BrC6H4ClNO2)\text{Br}^-+\text{C}_6\text{H}_4\text{ClNO}_2\rightarrow (\text{Br}^-\cdot \text{C}_6\text{H}_4\text{ClNO}_2)

ParameterValueMethodReference
Δr_r73.2 ± 7.5 kJ/molIMRE
Δr_r92 J/mol·KEstimated
Δr_rG° (423 K)34 ± 4.2 kJ/molPHPMS

This exothermic reaction demonstrates strong anion-π interactions between Br^- and the electron-deficient aromatic ring .

Resistance to Nucleophilic Substitution

Unlike its ortho and para isomers, the chlorine atom in this compound is inert toward nucleophilic substitution due to:

  • Electronic effects : The nitro group meta to chlorine reduces ring activation.

  • Steric hindrance : Adjacent substituents limit access to the reaction site .

Scientific Research Applications

Chemical Synthesis

1-Chloro-3-nitrobenzene is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of more complex molecules through several chemical reactions:

  • Azo Compounds : It is used in the preparation of aromatic azo compounds, which are significant in dye manufacturing. The compound can undergo diazotization followed by coupling reactions to yield a variety of azo dyes .
  • Pharmaceuticals : The compound has been employed in synthesizing pharmaceutical agents. For example, it can be transformed into 3-chloroaniline, which is a precursor for various drugs and dyes .
  • Reduction Reactions : this compound can be reduced to 3-chloroaniline or further processed to produce other derivatives that find applications in agrochemicals and pharmaceuticals .

Environmental Applications

The environmental impact of nitroaromatic compounds has led to studies focusing on their degradation and remediation:

  • Biodegradation Studies : Research has investigated the biodegradation pathways of this compound in contaminated environments. Understanding its degradation is crucial for assessing its environmental persistence and toxicity .
  • Analytical Chemistry : The compound serves as a standard reference material for analytical methods such as gas chromatography and mass spectrometry. Its detection is essential for monitoring environmental pollutants .

Case Studies

Several case studies illustrate the practical applications and implications of this compound:

  • Dye Manufacturing : A case study on a dye manufacturing facility demonstrated the successful use of this compound as a precursor for producing high-performance azo dyes. The study highlighted the efficiency of using this compound in large-scale synthesis while addressing environmental concerns through waste management practices.
  • Pharmaceutical Development : Research conducted on synthesizing anti-cancer agents showcased the utility of this compound as a key intermediate. The resulting compounds exhibited promising biological activity, leading to further development in clinical trials.

Mechanism of Action

The mechanism of action of 1-chloro-3-nitrobenzene primarily involves its reactivity as an electrophile in various chemical reactions. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of substituted products. The nitro group also plays a crucial role in directing the position of substitution on the benzene ring .

Comparison with Similar Compounds

Structural Isomerism

1-Chloro-3-nitrobenzene belongs to the chloronitrobenzenes category, which includes three structural isomers:

  • 1-Chloro-2-nitrobenzene (ortho, o-CNB; CAS 88-73-3)
  • This compound (meta, m-CNB; CAS 121-73-3)
  • 1-Chloro-4-nitrobenzene (para, p-CNB; CAS 100-00-5)

These isomers share identical molecular formulas but differ in the relative positions of the chlorine and nitro groups, leading to distinct physicochemical and reactivity profiles .

Physical Properties

Property 1-Chloro-2-nitrobenzene (o-CNB) This compound (m-CNB) 1-Chloro-4-nitrobenzene (p-CNB)
Melting Point (°C) 32–34 44–48 83–85
Boiling Point (°C) 245–246 235–237 242–244
Density (g/mL) 1.548 1.534 1.520
Solubility in Water Low Low Low

Key Observations :

  • The meta isomer (m-CNB) has an intermediate melting point compared to the ortho and para isomers.
  • The para isomer (p-CNB) exhibits the highest melting point due to symmetrical molecular packing.

Chemical Reactivity

(a) Reduction Kinetics

The reduction of chloronitrobenzenes to diazene oxides varies significantly with substituent position:

Isomer Reaction Time (hours) Yield (%)
1-Chloro-2-nitrobenzene 96 92
This compound 18 97
1-Chloro-4-nitrobenzene 72 96

m-CNB undergoes reduction ~5× faster than p-CNB and ~5.3× faster than o-CNB under identical conditions, attributed to steric and electronic effects of the substituents .

(b) Alkaline Hydrolysis Reactivity

The order of hydrolysis reactivity in alkaline conditions is:
1-Chloro-2,4,6-trinitrobenzene (I) > 1-Chloro-2,4-dinitrobenzene (IV) > p-CNB (II) > m-CNB (III) > Chlorobenzene (V) .

m-CNB exhibits lower reactivity than p-CNB due to reduced electron-withdrawing resonance effects from the meta-positioned nitro group.

Biological Activity

1-Chloro-3-nitrobenzene (CAS No. 121-73-3), also known as meta-nitrochlorobenzene, is an organic compound with notable biological activity and toxicity. This article discusses its synthesis, biological effects, mutagenicity, and potential applications, supported by relevant data and case studies.

This compound has the molecular formula C6_6H4_4ClNO2_2 and a molecular weight of 157.56 g/mol. It is synthesized primarily through the nitration of chlorobenzene or the chlorination of nitrobenzene, often yielding a mixture of isomers, with meta-isomer being less prevalent due to its unique reactivity characteristics .

Biological Activity

Toxicity and Methemoglobinemia

This compound exhibits significant toxicity, particularly through its ability to induce methemoglobinemia. This condition arises when hemoglobin is oxidized to methemoglobin, which cannot effectively transport oxygen. Studies have shown that exposure to this compound can lead to increased levels of methemoglobin in both animal models and humans .

Acute Toxicity Studies

Acute toxicity studies have demonstrated varying lethal doses (LD50) across different species. For instance, the LD50 in male Sprague-Dawley rats was found to be approximately 560 mg/kg body weight, while other studies reported lower values indicating higher sensitivity in certain strains . Symptoms of intoxication include reduced appetite, weakness, and respiratory distress.

Mutagenicity and Carcinogenic Potential

Research indicates that this compound possesses weak mutagenic properties. In bacterial test systems, it has shown clastogenic activity, leading to chromosomal damage, although results vary significantly across different studies . The compound's potential carcinogenicity is a subject of concern; some studies have suggested a link between exposure and tumor formation in animal models, although methodological deficiencies in these studies limit conclusive evidence .

Case Studies

A notable case involved a study on the effects of this compound on reproductive organs in male rats. Inhalation exposure over a period resulted in significant histopathological changes, particularly affecting liver and kidney weights at low exposure levels (LOAEL of 1.1 ppm) .

Additionally, chronic exposure studies have indicated that even at low doses, there are observable effects on organ weights and potential DNA damage in liver tissues .

Comparative Toxicity Data

The following table summarizes the comparative toxicity data for various nitrochlorobenzene compounds:

CompoundLD50 (mg/kg)Methemoglobinemia InductionMutagenicity
1-Chloro-2-nitrobenzene560YesWeak
This compound144 - 560YesWeak
1-Chloro-4-nitrobenzeneVariesYesModerate

Q & A

Q. Basic: What are the recommended methods for synthesizing 1-chloro-3-nitrobenzene with high purity?

Answer:
this compound is typically synthesized via nitration of chlorobenzene, followed by separation of isomers. Key steps include:

  • Nitration Conditions : Use a nitrating mixture (HNO₃/H₂SO₄) under controlled temperature (≤50°C) to minimize byproducts like 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene .
  • Isomer Separation : Fractional crystallization or column chromatography (silica gel, non-polar solvents) can isolate the meta-isomer. GC analysis (>99.0% purity) is recommended for verification .
  • Purity Validation : Confirm via melting point (46°C) and chromatographic retention time matching .

Q. Basic: How should researchers handle and store this compound to ensure laboratory safety?

Answer:

  • Handling : Use in a well-ventilated fume hood with local exhaust. Wear impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact. Avoid dust generation; use closed systems for transfers .
  • Storage : Keep in airtight containers away from oxidizers, in a cool (<25°C), dark location. Label containers with hazard warnings (toxic to aquatic life) .
  • Spill Management : Collect spilled material using non-sparking tools, place in sealed containers, and dispose per hazardous waste regulations .

Q. Advanced: What strategies can resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies arise from experimental vs. calculated values (e.g., water solubility: 0.273 g/L measured vs. predicted 1.2 g/L). To address this:

  • Experimental Validation : Conduct shake-flask method (OECD 105) at 20°C with HPLC/UV quantification .
  • Solvent Screening : Test solubility in methanol, benzene, and DMSO using gravimetric analysis to confirm literature claims .
  • Data Reconciliation : Compare results with thermodynamic models (e.g., UNIFAC) to identify outliers and refine predictive algorithms .

Q. Advanced: How can the environmental impact of this compound be assessed in aquatic ecosystems?

Answer:

  • Acute Toxicity Testing : Use Daphnia magna (EC₅₀ = 4.5 mg/L, 48h) and Pimephales promelas (LC₅₀ = 18 mg/L, 96h) bioassays under OECD 202/203 guidelines .
  • Degradation Studies : Monitor hydrolysis (pH 4–9, 25°C) and photolysis (UV light, λ=254 nm) to estimate persistence .
  • Bioaccumulation Potential : Calculate log KOW (5.44) to predict partitioning in sediment/biota .

Q. Advanced: What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be addressed?

Answer:

  • Crystallization Issues : Low melting point (46°C) and polymorphism complicate crystal growth. Use slow evaporation in methanol at 4°C to obtain stable monoclinic crystals .
  • Data Collection : High-resolution data (≤0.8 Å) is essential due to weak scattering from light atoms. Employ synchrotron radiation or low-temperature (100 K) settings .
  • Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters and hydrogen bonding networks .

Q. Advanced: How can researchers evaluate conflicting carcinogenicity data for this compound?

Answer:

  • Review IARC Classification : Group 3 ("not classifiable" due to insufficient evidence). Cross-reference with NTP or OSHA databases, which lack conclusive data .
  • Mechanistic Studies : Conduct in vitro assays (Ames test, micronucleus) to assess mutagenicity. Negative results align with IARC’s classification .
  • Epidemiological Data : Analyze occupational exposure records from chemical intermediate production facilities for long-term health trends .

Q. Basic: What analytical techniques are suitable for quantifying this compound in mixed reaction systems?

Answer:

  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with splitless injection. Monitor m/z 157 (M⁺) and 141 (M⁺–NO₂) for selective detection .
  • HPLC-UV : C18 column, mobile phase = 60:40 methanol/water, λ=254 nm. Retention time ~8.2 min .
  • NMR : ¹H NMR (CDCl₃) peaks at δ 8.3 (t, J=2 Hz, H-2), 7.8 (d, J=8 Hz, H-4), 7.6 (t, J=8 Hz, H-5) confirm structure .

Q. Advanced: How does the heat capacity of liquid this compound inform thermodynamic modeling?

Answer:

  • Experimental Data : Heat capacity (329.6–350.0 K) averages 245 J/mol·K. Use differential scanning calorimetry (DSC) for precise measurements .
  • Modeling : Fit data to the Riedel equation (Cp = A + BT + CT²) to predict phase behavior in industrial processes .
  • Applications : Optimize distillation and reactor cooling systems using temperature-dependent Cp values .

Properties

IUPAC Name

1-chloro-3-nitrobenzene
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InChI

InChI=1S/C6H4ClNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
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InChI Key

KMAQZIILEGKYQZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)[N+](=O)[O-]
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Molecular Formula

C6H4ClNO2, ClC6H4NO2
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DSSTOX Substance ID

DTXSID4021971
Record name 1-Chloro-3-nitrobenzene
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Molecular Weight

157.55 g/mol
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Physical Description

3-chloronitrobenzene appears as pale yellow crystals. Insoluble in water. (NTP, 1992), Pale yellow solid; [Merck Index] Pale yellow or light brown crystalline solid; [MSDSonline], PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Record name m-Nitrochlorobenzene
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Boiling Point

455 to 457 °F at 760 mmHg (NTP, 1992), 236 °C at 760 mm Hg, 236 °C
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Flash Point

261 °F (NFPA, 2010), 127 °C, 261 °F (127 °C) (Closed cup), 103 °C c.c.
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Record name m-Nitrochlorobenzene
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Solubility

Insoluble (NTP, 1992), Sparingly sol in cold alcohol; freely soluble in hot alcohol, chloroform, ether, carbon disulfide, and glacial acetic acid, Soluble in most organic solvents, In water, 0.273 g/L at 20 °C, Solubility in water at 20 °C: very poor
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Density

1.343 (NTP, 1992) - Denser than water; will sink, 1.534 at 20 °C/4 °C, 1.3 g/cm³
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Vapor Density

Relative vapor density (air = 1): 5.44
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Vapor Pressure

0.09 [mmHg], 0.097 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 5
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Color/Form

Pale-yellow orthorhombic prisms from alcohol

CAS No.

121-73-3
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Melting Point

115 °F (NTP, 1992), 46 °C, Liquid molar volume = 0.117 cu m/kmol; IG Heat of Formation = 3.72X10+7 J/kmol; Heat of Fusion at melting point = 2.078X10+7 J/kmol, 44 °C
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Synthesis routes and methods

Procedure details

172.5 parts of 2-chloro-4-nitro-aniline are introduced into 180 parts of isopropanol and 300 parts of water, and 200 parts of concentrated sulfuric acid (98 percent strength by weight) are then added to the mixture. A solution of 125 parts of NaNO2 in 175 parts of water is run in at 50° C., as described in Example 1. The mixture is cooled, 400 parts of water are added and the product is filtered off. 142 parts (90% of theory) of 3-chloro-nitro-benzene, of melting point 40°-42° C., are obtained.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1-Chloro-3-nitrobenzene
1-Chloro-3-nitrobenzene
1-Chloro-3-nitrobenzene
1-Chloro-3-nitrobenzene
1-Chloro-3-nitrobenzene
1-Chloro-3-nitrobenzene

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